N,N-Diethylallylamine

Description

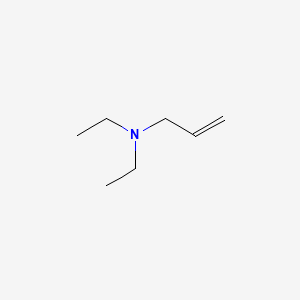

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-4-7-8(5-2)6-3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAJUTZQGZBKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063973 | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5666-17-1 | |

| Record name | N,N-Diethyl-2-propen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-amine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N,N-Diethylallylamine from Diethylamine and Allyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-diethylallylamine, a valuable intermediate in organic synthesis, through the N-alkylation of diethylamine with allyl chloride. This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data. The synthesis involves the nucleophilic substitution reaction between a secondary amine and an alkyl halide. Key aspects of the reaction, including stoichiometry, reaction conditions, and purification methods, are discussed. This guide is intended to serve as a practical resource for chemists in research and development.

Introduction

This compound is a tertiary amine that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of the allyl group provides a reactive handle for further chemical transformations. The most direct and common method for its preparation is the N-alkylation of diethylamine with allyl chloride. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbon atom of allyl chloride, displacing the chloride ion.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. The choice of solvent, temperature, and stoichiometry are crucial parameters that influence the reaction rate and the yield of the desired product, while minimizing the formation of byproducts such as the quaternary ammonium salt.

Reaction Scheme and Mechanism

The overall reaction is as follows:

(C₂H₅)₂NH + CH₂=CHCH₂Cl → (C₂H₅)₂NCH₂CH=CH₂ + HCl

To drive the reaction to completion, a base is added to scavenge the HCl produced.

Quantitative Data

The following tables summarize key quantitative data for the reactants and the product.

Table 1: Physical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 55.5 | 0.707 |

| Allyl Chloride | C₃H₅Cl | 76.53 | 45 | 0.938 |

| This compound | C₇H₁₅N | 113.20 | 110-111 | 0.773 |

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Stoichiometry (Diethylamine:Allyl Chloride) | 2:1 to 1:1.1 |

| Solvent | Ethanol, Acetonitrile, or no solvent |

| Base | Excess Diethylamine, Sodium Hydroxide, Potassium Carbonate |

| Reaction Temperature | 25-60°C |

| Reaction Time | 2-8 hours |

| Typical Yield | 70-90% |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

-

Diethylamine

-

Allyl chloride

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Charging Reactants: Charge the flask with diethylamine (e.g., 73.1 g, 1.0 mol). If an external base is to be used, a solvent such as ethanol (100 mL) and the base (e.g., sodium hydroxide, 40 g, 1.0 mol, dissolved in a minimal amount of water) would be added at this stage. When using excess diethylamine, it acts as both reactant and base.

-

Addition of Allyl Chloride: Cool the reaction mixture in an ice bath. Slowly add allyl chloride (e.g., 38.3 g, 0.5 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 30°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for an additional 4-6 hours. The reaction can be gently heated to 40-50°C to ensure completion, monitoring by TLC or GC if desired.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If an external base was used, filter off any precipitated salts. If excess diethylamine was used, it can be removed by distillation.

-

Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water.

-

Shake the funnel vigorously and allow the layers to separate.

-

Separate the organic layer. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them with 100 mL of brine (saturated NaCl solution).

-

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 110-111°C.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Diethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Allyl Chloride: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from diethylamine and allyl chloride is a robust and efficient method for preparing this valuable tertiary amine. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants and the temperature, high yields of the desired product can be achieved. The provided experimental protocol offers a detailed guide for the successful synthesis and purification of this compound in a laboratory setting. This guide serves as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Diethylallylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylallylamine, a tertiary amine with the chemical formula C₇H₁₅N, is a versatile building block in organic synthesis. Its unique combination of a nucleophilic diethylamino group and a reactive allyl moiety makes it a valuable intermediate in the production of a variety of more complex molecules, including those with potential applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectral characteristics, reactivity, and methods for its synthesis and handling. Detailed experimental protocols for the determination of its key properties are also presented to support laboratory research and development.

Introduction

This compound (CAS No. 5666-17-1) is a colorless to almost colorless liquid.[1] Its utility in organic chemistry stems from the dual functionality of the tertiary amine and the terminal alkene. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, while the allyl group can participate in a wide range of reactions, including additions and metal-catalyzed cross-coupling reactions. Understanding the fundamental physical and chemical properties of this compound is crucial for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical agents.[2][3]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and for the design of reaction and purification protocols.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | [1][4][5] |

| Molecular Weight | 113.20 g/mol | [1][4][5] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 110 °C at 760 mmHg | [4] |

| Melting Point | Not available (expected to be low) | [4] |

| Density | 0.773 g/cm³ | [4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform). Limited miscibility with water. | [2][6] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of both tertiary amines and alkenes.

Basicity

Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can react with electrophiles such as alkyl halides to form quaternary ammonium salts.[7]

Reactivity of the Allyl Group

The double bond in the allyl group is susceptible to electrophilic addition reactions. For instance, it can react with halogens and hydrohalic acids. The allyl group can also participate in various metal-catalyzed reactions, making it a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Synthesis and Purification

Synthesis

A common method for the synthesis of N,N-dialkylallylamines involves the reaction of an allyl halide, such as allyl chloride, with the corresponding dialkylamine.[2] For this compound, this would involve the reaction of allylamine with an ethyl halide in the presence of a base to scavenge the hydrogen halide produced.

A general representation of this synthesis is shown in the following reaction scheme:

Caption: General synthesis of this compound.

Purification

Purification of this compound is typically achieved by fractional distillation, owing to its liquid nature and relatively low boiling point.[7] It is important to carry out the distillation under an inert atmosphere if the compound is susceptible to oxidation.

Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of this compound has been reported.[8][9] The approximate chemical shifts are:

-

~135 ppm (vinyl CH)

-

~115 ppm (vinyl CH₂)

-

~52 ppm (allyl CH₂)

-

~47 ppm (ethyl CH₂)

-

~12 ppm (ethyl CH₃)

-

-

-

~5.8 ppm (m, 1H, -CH=CH₂)

-

~5.1 ppm (m, 2H, -CH=CH₂)

-

~3.0 ppm (d, 2H, -N-CH₂-CH=)

-

~2.4 ppm (q, 4H, -N-(CH₂-CH₃)₂)

-

~1.0 ppm (t, 6H, -N-(CH₂-CH₃)₂)

-

Infrared (IR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present. Based on data for similar allylic amines, the following peaks can be anticipated:[12][13]

-

~3080 cm⁻¹: =C-H stretching (vinyl)

-

~2970-2800 cm⁻¹: C-H stretching (alkyl)

-

~1640 cm⁻¹: C=C stretching (alkene)

-

~1460 cm⁻¹ and ~1380 cm⁻¹: C-H bending (alkyl)

-

~990 cm⁻¹ and ~915 cm⁻¹: =C-H bending (out-of-plane, vinyl)

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 113. The fragmentation pattern would likely involve the loss of an ethyl group (M-29) and cleavage at the C-C bond alpha to the nitrogen atom, which is a common fragmentation pathway for amines.[5][14][15]

Applications in Drug Development

N,N-dialkylamine moieties are present in a variety of pharmaceutical compounds.[3] this compound serves as a precursor for introducing the diethylaminoethyl or related functionalities into a larger molecule. The allyl group can be further functionalized to build more complex structures. While specific examples of blockbuster drugs synthesized directly from this compound are not prominent in the literature, its role as a versatile building block for novel chemical entities in drug discovery is significant.[2]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the determination of the key physical properties of liquid amines like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Caption: Workflow for Boiling Point Determination.

Methodology:

-

Place a small amount of this compound into a small test tube.

-

Invert a capillary tube, sealed at one end, into the liquid.

-

Attach the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath slowly and observe the capillary tube.

-

A steady stream of bubbles will emerge as the liquid approaches its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Caption: Workflow for Density Measurement.

Methodology:

-

Accurately weigh a clean, dry pycnometer (a specific volume glass flask).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

The volume of the pycnometer is known.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology (Qualitative):

-

To a test tube containing a known volume of a solvent (e.g., water, ethanol), add a small, measured amount of this compound.

-

Agitate the mixture and observe if the amine dissolves completely.

-

Continue adding the amine in small increments until it no longer dissolves, indicating a saturated solution.

-

Record the observations as soluble, partially soluble, or insoluble.

Spectroscopic Analysis Workflows

Caption: General workflows for spectroscopic analysis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also likely to be irritating to the skin, eyes, and respiratory system, as is common for many amines. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.

Conclusion

This compound is a valuable chemical intermediate with a rich chemistry owing to its tertiary amine and allyl functionalities. This guide has summarized its key physical and chemical properties, drawing from available literature and data for structurally similar compounds. The provided experimental protocols offer a framework for the characterization of this and other liquid amines. A thorough understanding of these properties is essential for its safe and effective application in synthetic organic chemistry and the development of new pharmaceuticals. Further research to fill the existing data gaps, such as a measured melting point and quantitative solubility in various solvents, would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Diethylaniline(91-66-7) 13C NMR spectrum [chemicalbook.com]

- 5. Allyldiethylamine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. N,N-Dimethylethylamine(598-56-1) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to N,N-Diethylallylamine (CAS 5666-17-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylallylamine, with the CAS number 5666-17-1, is a tertiary amine that serves as a valuable building block in organic synthesis. Its chemical structure, featuring both a reactive allyl group and a nucleophilic diethylamino moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential applications in research and development.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5666-17-1 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| IUPAC Name | N,N-diethylprop-2-en-1-amine | [2] |

| Synonyms | N-Allyldiethylamine, Allyldiethylamine | [2] |

| Appearance | Colorless to almost colorless clear liquid |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 110 °C at 760 mmHg | [3][4][5] |

| Density | 0.760 - 0.773 g/mL | [3] |

| Refractive Index | 1.4180 - 1.4210 | [6] |

| Flash Point | 14 °C | [7] |

Table 3: Spectroscopic Data for this compound

| Spectrum | Data | Reference(s) |

| ¹H NMR | Data not readily available in literature. | |

| ¹³C NMR | Data not readily available in literature. A reference to the spectrum exists. | [8] |

| Mass Spectrum (EI) | Data available, but detailed fragmentation not fully elucidated in readily available sources. | [2] |

| Infrared (IR) | Data available, but detailed peak assignments not fully elucidated in readily available sources. | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of tertiary amines such as this compound is the alkylation of a secondary amine with an alkyl halide. The following is a plausible experimental protocol for the synthesis of this compound from diethylamine and allyl bromide.

dot

Caption: Synthetic workflow for this compound.

Materials:

-

Diethylamine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (anhydrous)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add diethylamine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.

-

Stir the mixture under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Slowly add allyl bromide (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under atmospheric pressure to yield pure this compound (b.p. 110 °C).

Purification of this compound

If the synthesized this compound contains impurities, fractional distillation is the most common and effective method of purification.

dot

Caption: Purification workflow for this compound.

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Charge the distillation flask with the crude this compound.

-

Heat the flask gently using a heating mantle.

-

Discard the initial fraction (forerun) that distills at a lower temperature.

-

Collect the fraction that distills at a constant temperature of approximately 110 °C. This is the pure this compound.

-

Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.

Potential Reactions and Applications

This compound is a versatile intermediate in organic synthesis. Its reactivity can be broadly categorized by the reactions of its two key functional groups: the tertiary amine and the allyl group.

Reactions of the Tertiary Amine

The lone pair of electrons on the nitrogen atom makes this compound a nucleophile and a base. It can undergo reactions such as:

-

Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.

-

Oxidation: Can be oxidized to the corresponding N-oxide.

Reactions of the Allyl Group

The double bond in the allyl group is susceptible to a variety of addition and transformation reactions, including:

-

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the terminal alkene to a primary alcohol, yielding 3-(diethylamino)propan-1-ol. This is an anti-Markovnikov addition of water across the double bond.[4]

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.

-

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.

-

Polymerization: The allyl group can participate in polymerization reactions.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a flammable liquid and can cause severe skin burns and eye damage. A[7]lways consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a versatile chemical intermediate with potential applications in various areas of organic synthesis. This guide has provided a summary of its key properties, detailed experimental protocols for its preparation and purification, and an overview of its reactivity. Researchers and drug development professionals can use this information as a starting point for the safe and effective utilization of this compound in their work. Further investigation into its specific reaction kinetics, mechanisms, and applications in the synthesis of novel molecules is warranted.

References

- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethylallylamine | C5H11N | CID 75082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]

- 6. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]

- 7. N,N-Diethylaniline [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Analysis of N,N-Diethylallylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N,N-Diethylallylamine. Due to the limited availability of publicly accessible, comprehensive spectral datasets for this compound, this document presents predicted data and references to closely related analogs to offer valuable insights for researchers in the field.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on established chemical shift principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Atom Number | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |

| 1 | ~5.8 | ddt | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 6.5 | 1H |

| 2a (trans) | ~5.2 | d | J_trans ≈ 17, J_gem ≈ 1.5 | 1H |

| 2b (cis) | ~5.1 | d | J_cis ≈ 10, J_gem ≈ 1.5 | 1H |

| 3 | ~3.1 | d | J_vicinal ≈ 6.5 | 2H |

| 4 | ~2.5 | q | J ≈ 7.1 | 4H |

| 5 | ~1.0 | t | J ≈ 7.1 | 6H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Atom Number | Predicted Chemical Shift (δ) ppm |

| 1 | ~135 |

| 2 | ~116 |

| 3 | ~56 |

| 4 | ~47 |

| 5 | ~12 |

Experimental Protocols

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz.

-

¹H NMR Spectroscopy: Proton spectra are acquired at ambient temperature. Typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 spectra are recorded using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity. A wider spectral width (e.g., 0-220 ppm) is used, and a significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Molecular Structure and Atom Numbering

The logical relationship between the different parts of the this compound molecule is crucial for the assignment of NMR signals. The following diagram illustrates the molecular structure with the numbering scheme used in the data tables.

Caption: Molecular structure of this compound.

Spectroscopic Analysis of N,N-Diethylallylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of N,N-Diethylallylamine. It includes detailed spectral data, experimental protocols, and a breakdown of the compound's fragmentation pathways, serving as a vital resource for its identification and characterization in research and development settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its tertiary amine and alkene moieties.

IR Spectral Data Summary

The following table summarizes the key absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3080 | Medium | =C-H (vinyl) | Stretching |

| ~2970 | Strong | C-H (alkyl) | Asymmetric Stretching |

| ~2935 | Strong | C-H (alkyl) | Symmetric Stretching |

| ~2870 | Medium | C-H (alkyl) | Symmetric Stretching |

| ~1645 | Weak | C=C | Stretching |

| ~1460 | Medium | C-H (alkyl) | Bending (Scissoring) |

| ~1380 | Medium | C-H (alkyl) | Bending (Rocking) |

| ~1200 | Medium | C-N | Stretching |

| ~995 | Strong | =C-H | Bending (Out-of-plane) |

| ~915 | Strong | =C-H | Bending (Out-of-plane) |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines the procedure for acquiring an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, a common method for liquid sample analysis.[1][2]

Instrumentation:

-

FTIR Spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[1]

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[1]

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Process the resulting spectrum as needed (e.g., baseline correction).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the compound. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

Mass Spectral Data Summary

The following table summarizes the prominent peaks in the mass spectrum of this compound.[3]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 113 | 15 | [C₇H₁₅N]⁺• (Molecular Ion) |

| 98 | 100 | [C₆H₁₂N]⁺ |

| 84 | 20 | [C₅H₁₀N]⁺ |

| 72 | 30 | [C₄H₁₀N]⁺ |

| 58 | 45 | [C₃H₈N]⁺ |

| 41 | 35 | [C₃H₅]⁺ (Allyl Cation) |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the general procedure for obtaining an EI-mass spectrum of the volatile liquid this compound, typically through direct infusion or coupled with a gas chromatograph.[4][5]

Instrumentation:

-

A mass spectrometer equipped with an electron ionization source. This can be a standalone instrument with a direct insertion probe or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Sample Introduction:

-

Direct Infusion: A small amount of the liquid sample is introduced directly into the ion source via a heated probe. The sample is vaporized by heating in the vacuum of the mass spectrometer.[5]

-

GC-MS: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The this compound then elutes from the GC column and enters the mass spectrometer's ion source.

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]

-

This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Fragmentation:

-

The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic charged ions and neutral radicals.[6]

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

-

Mass Spectral Fragmentation Pathway

The fragmentation of this compound in an EI-MS is primarily driven by the presence of the nitrogen atom, which directs cleavage of adjacent carbon-carbon bonds (α-cleavage). The following diagram illustrates the proposed major fragmentation pathway.

Caption: Proposed mass spectral fragmentation of this compound.

The base peak at m/z 98 is formed by the loss of a methyl radical (•CH₃) from one of the ethyl groups via α-cleavage, which is a highly favorable fragmentation pathway for amines.[6][7] The loss of an ethyl radical (•C₂H₅) results in the ion at m/z 84. Cleavage of the bond between the allyl group and the nitrogen atom leads to the formation of the ion at m/z 72.

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Allyldiethylamine [webbook.nist.gov]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of N,N-Diethylallylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N,N-Diethylallylamine, a tertiary amine with increasing relevance in synthetic chemistry and as a building block for novel therapeutics. Understanding its physicochemical properties is critical for its effective handling, formulation, and application in research and development.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic amine odor. As a tertiary amine, its nitrogen atom is bonded to two ethyl groups and one allyl group, a structural feature that dictates its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | Approximately 110 °C at 760 mmHg |

| Density | Approximately 0.773 g/cm³ |

Solubility Profile

The solubility of this compound is governed by its molecular structure, which features both hydrophobic (alkyl and allyl groups) and hydrophilic (the nitrogen atom capable of hydrogen bonding) characteristics.

Qualitative Solubility:

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Rationale |

| Water | Moderately Soluble | The nitrogen atom can act as a hydrogen bond acceptor. |

| Ethanol | Soluble | "Like dissolves like" principle; both are polar organic compounds. |

| Acetone | Soluble | "Like dissolves like" principle; both are polar aprotic compounds. |

| Diethyl Ether | Soluble | Good solubility is expected due to its nonpolar character.[3] |

| Toluene | Soluble | Expected to be soluble due to its nonpolar aromatic nature. |

| Dilute Aqueous Acid (e.g., HCl) | Soluble | Forms a water-soluble ammonium salt. |

Experimental Protocol: Determination of Thermodynamic Solubility by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[4]

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask. The presence of undissolved compound is essential to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved this compound has fully sedimented. Alternatively, centrifugation can be used to separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the result in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Workflow for Shake-Flask Solubility Determination

Stability Profile

The stability of this compound is influenced by environmental factors such as heat, light, and the presence of other chemical agents. As an allylamine, it possesses two key reactive sites: the tertiary amine nitrogen and the carbon-carbon double bond of the allyl group.

General Stability:

This compound is generally considered stable under standard storage conditions. However, it is incompatible with strong oxidizing agents.[5] Allylamines can degrade over time when exposed to environmental factors such as light, heat, or oxygen.[6]

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be anticipated under forced conditions:

-

Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. The allyl group is also prone to oxidation, potentially leading to cleavage of the double bond to form aldehydes or carboxylic acids.

-

Hydrolysis: While tertiary amines are generally stable to hydrolysis, under harsh acidic conditions and heat, cleavage of the C-N bond can occur.[7][8]

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur. For allylamines, thermal degradation can lead to a variety of products.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to isomerization, polymerization, or cleavage of chemical bonds.

Potential Degradation Pathways of this compound

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

General Procedure:

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent and subject them to the following stress conditions. A control sample should be stored under normal conditions.

1. Acid and Base Hydrolysis:

-

Acid: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified period.

-

After the specified time, cool the samples to room temperature and neutralize them before analysis.

2. Oxidative Degradation:

-

Treat the sample solution with a solution of hydrogen peroxide (e.g., 3-30% v/v) at room temperature for a specified period.

-

Protect the samples from light during the study.

3. Thermal Degradation:

-

Expose a solid or liquid sample of this compound to dry heat (e.g., 60-80 °C) for a specified period.

-

For solutions, heat the sample solution at a controlled temperature.

4. Photolytic Degradation:

-

Expose the sample solution in a photochemically transparent container to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

A dark control sample should be run in parallel to differentiate between thermal and photolytic degradation.

Analysis of Stressed Samples:

All stressed samples, along with the control, should be analyzed by a stability-indicating HPLC method.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active substance and the formation of degradation products.

Methodology:

-

Column Selection: A reversed-phase C18 column is a common starting point for the analysis of amines.

-

Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent retention and peak shape.

-

Detection: UV detection is commonly used. The wavelength should be selected to provide adequate sensitivity for both the parent compound and any potential degradation products.

-

Method Optimization: The chromatographic conditions (gradient profile, flow rate, column temperature) should be optimized to achieve adequate resolution between the main peak of this compound and all degradation product peaks.

-

Forced Degradation Sample Analysis: Analyze the samples from the forced degradation studies to demonstrate the method's ability to separate the parent compound from its degradation products. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the peaks.

Workflow for Developing a Stability-Indicating HPLC Method

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for researchers and professionals in the field of drug development. While specific quantitative data is limited in the public domain, the provided experimental protocols offer a robust framework for determining these critical parameters in-house. A thorough understanding of the solubility and potential degradation pathways of this compound is paramount for its successful application in the synthesis and formulation of new chemical entities.

References

- 1. CAS 5666-17-1: N,N-Diethyl-2-propen-1-amine | CymitQuimica [cymitquimica.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. This compound | 5666-17-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. veeprho.com [veeprho.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

Reactivity of the Allyl Group in N,N-Diethylallylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylallylamine is a tertiary amine featuring a reactive allyl group, making it a versatile building block in organic synthesis. The presence of both a nucleophilic nitrogen atom and an electrophilic/radically susceptible double bond allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of the allyl group in this compound, presenting key reactions, experimental methodologies, and quantitative data to support researchers in the fields of chemical synthesis and drug development. While specific data for this compound is limited in publicly available literature, this guide draws upon established principles of allylic amine reactivity and provides data for the closely related analogue, N,N-Dimethylallylamine, where applicable.

Core Reactivity of the Allyl Group

The reactivity of the allyl group in this compound is primarily centered around the carbon-carbon double bond. This π-system can participate in a variety of reactions, including electrophilic additions, radical reactions, and metal-catalyzed transformations. The proximity of the diethylamino group can influence the regioselectivity and stereoselectivity of these reactions through steric and electronic effects.

Key Reactions and Experimental Protocols

Electrophilic Addition: Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol. In the case of this compound, this reaction would produce 3-(Diethylamino)propan-1-ol.

Reaction Scheme:

Experimental Protocol (Adapted from a general procedure for hydroboration of alkenes):

A detailed protocol for the hydroboration of alkenes using an N,N-dimethylaniline-borane complex under microwave irradiation provides a relevant starting point.[1]

-

Preparation of Amine-Borane Solution: A 1 M stock solution of an amine-borane complex (e.g., N,N-dimethylaniline-borane) is prepared in dry THF. The concentration is standardized by measuring the volume of hydrogen gas liberated upon hydrolysis with 3 N sulfuric acid.[1]

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, the alkene (e.g., this compound, 1 equivalent) is dissolved in dry THF.

-

Hydroboration: The amine-borane stock solution (1.1 equivalents of BH3) is added to the alkene solution via syringe. The reaction mixture is then stirred under microwave irradiation for a specified time (e.g., 4 minutes).[1]

-

Oxidation: The reaction mixture is cooled and made alkaline by the slow addition of 20% sodium hydroxide solution. Subsequently, 35% hydrogen peroxide is added slowly while cooling the flask. The progress of the oxidation is monitored by thin-layer chromatography (TLC).

-

Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over a suitable drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

Purification: The crude product can be purified by distillation or column chromatography.

Quantitative Data:

Metal-Catalyzed Reaction: The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This compound can serve as the alkene component in this reaction, leading to the formation of a substituted allylic amine.

Reaction Scheme:

Experimental Protocol (General Procedure):

The following is a general protocol for the Heck reaction, which can be adapted for this compound.[2][3][4]

-

Catalyst Preparation: A palladium catalyst, such as Pd(OAc)2 or a pre-formed palladium-phosphine complex, is used. In some cases, the active Pd(0) species is generated in situ.

-

Reaction Setup: To a reaction vessel containing a suitable solvent (e.g., DMF, acetonitrile, or toluene) are added the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a base (e.g., triethylamine, potassium carbonate, 1.5-2 equivalents), and the palladium catalyst (typically 1-5 mol%).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 140 °C and stirred until the starting materials are consumed, as monitored by TLC or GC.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data:

The yields of the Heck reaction are highly dependent on the specific substrates, catalyst, and reaction conditions. However, for activated aryl halides, yields are often in the range of 70-95%. The reaction typically exhibits high stereoselectivity for the trans isomer of the resulting alkene.

Logical Relationship Diagram for the Heck Reaction Catalytic Cycle:

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Radical Reactions

The allyl group of this compound can undergo radical addition reactions. For instance, the polymerization of related N,N-diallyl-N,N-dimethylammonium chloride proceeds via a radical mechanism.[5] While detailed protocols for simple radical additions to this compound are scarce, the general principles of radical chemistry can be applied.

Reaction Scheme (General Radical Addition of HBr):

Experimental Workflow for a Radical Reaction:

Caption: General workflow for a radical addition reaction.

Summary of Quantitative Data

Due to the limited availability of specific quantitative data for the reactivity of the allyl group in this compound, the following table summarizes typical yields and conditions for analogous reactions involving allylic amines. This data serves as a valuable reference for planning and optimizing synthetic routes.

| Reaction Type | Substrate Analogue | Reagents | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity | Reference |

| Hydroboration-Oxidation | Terminal Alkenes | Amine-borane complex, H₂O₂, NaOH | - | THF | RT | >80 | Anti-Markovnikov | [1] |

| Heck Reaction | General Alkenes | Aryl Halide, Base | Pd(OAc)₂ | DMF | 80-140 | 70-95 | - | [2][3] |

| Radical Polymerization | DADMAC | Ammonium Persulfate | - | Water | 65 | Variable | - | [5] |

DADMAC: N,N-diallyl-N,N-dimethylammonium chloride

Conclusion

The allyl group in this compound provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of more complex and functionalized molecules. This guide has outlined the core reactivity of this functional group, focusing on electrophilic additions, metal-catalyzed cross-coupling reactions, and radical additions. While specific quantitative data and detailed protocols for this compound are not extensively reported, the provided information on analogous systems offers a strong foundation for researchers to design and execute synthetic strategies. The experimental protocols and reaction mechanisms presented herein are intended to serve as a practical resource for scientists and professionals in the field of drug development and chemical research, facilitating the exploration of this compound as a valuable synthetic intermediate. Further investigation into the specific reactivity of this compound is warranted to expand its application in synthetic chemistry.

References

An In-depth Technical Guide to the Basicity and Nucleophilicity of N,N-Diethylallylamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N-Diethylallylamine is a tertiary amine featuring two ethyl groups and one allyl group attached to a central nitrogen atom. Understanding its basicity and nucleophilicity is crucial for its application in organic synthesis, catalysis, and as a building block in pharmaceutical development. This guide provides a detailed analysis of these fundamental chemical properties. Basicity is examined through the lens of the pKa of its conjugate acid, contextualized with data from structurally similar amines. Nucleophilicity is discussed in relation to steric and electronic factors that govern its reactivity towards electrophiles. This document adheres to established principles of physical organic chemistry and provides standardized experimental protocols for the empirical determination of these properties.

Basicity of this compound

The basicity of an amine refers to its ability to accept a proton (H⁺), a property quantified by the acid dissociation constant (pKa) of its conjugate acid (R₃NH⁺). A higher pKa value corresponds to a stronger base. The basicity of this compound is governed by a combination of inductive effects, solvation effects, and steric hindrance.

2.1 Factors Influencing Basicity

Several key factors determine the electron density on the nitrogen atom and its availability to accept a proton[1][2][3]:

-

Inductive Effect (+I): The two ethyl groups are electron-donating, increasing the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thereby increasing basicity compared to ammonia or primary amines[4][5].

-

Steric Hindrance: The three alkyl substituents (two ethyl, one allyl) create steric bulk around the nitrogen atom. This can hinder the approach of a proton, which can slightly decrease basicity[2].

-

Solvation Effects: In an aqueous solution, the corresponding ammonium cation (the conjugate acid) is stabilized by hydrogen bonding with water molecules. Tertiary ammonium ions, having only one proton (R₃NH⁺), are less effectively solvated than secondary (R₂NH₂⁺) or primary (RNH₃⁺) ammonium ions. This destabilization can make the tertiary amine a weaker base in solution than a secondary amine, despite having a stronger inductive effect[1][6].

-

Allyl Group Electronics: The allyl group's double bond can have a mild electron-withdrawing effect compared to a saturated alkyl group due to the higher s-character of the sp² hybridized carbons, which may slightly reduce basicity.

// Main Node N_DEA [label="Basicity of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];

// Factors Inductive [label="Inductive Effect (+I)\nof Ethyl Groups", fillcolor="#34A853", fontcolor="#FFFFFF"]; Steric [label="Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvation [label="Solvation of\nConjugate Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Allyl [label="Electronic Effect\nof Allyl Group", fillcolor="#FBBC05", fontcolor="#202124"];

// Effects Increase [label="Increases Basicity", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Decrease [label="Decreases Basicity", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Relationships N_DEA -> {Inductive, Steric, Solvation, Allyl} [arrowhead=none]; Inductive -> Increase; Steric -> Decrease; Solvation -> Decrease; Allyl -> Decrease; } caption="Figure 1: Factors influencing the basicity of this compound."

2.2 Quantitative Basicity Data

| Compound | Structure | Class | pKa of Conjugate Acid (in H₂O) | Reference(s) |

| Ammonia | NH₃ | - | 9.21 | [7] |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.93 | [7] |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 | [7] |

| This compound | **(CH₃CH₂)₂N(CH₂CH=CH₂) ** | Tertiary | ~10.0 - 10.7 (Estimated) | - |

Table 1: Comparative pKa values of selected amines.

Based on these data, the pKa of protonated this compound is expected to be slightly lower than that of triethylamine due to the minor electron-withdrawing nature of the allyl group relative to an ethyl group, placing it in the estimated range of 10.0 to 10.7.

2.3 Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of amines[8][9][10].

Methodology:

-

Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water or a solution of constant ionic strength (e.g., 0.1 M KCl).

-

Calibration: A pH meter and electrode are calibrated using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This corresponds to the inflection point of the first derivative of the titration curve.

Nucleophilicity of this compound

Nucleophilicity describes the ability of a species to donate its lone pair of electrons to an electrophile, forming a new covalent bond. While related, nucleophilicity is a measure of kinetic reactivity, whereas basicity is a thermodynamic property[1][11].

3.1 Factors Influencing Nucleophilicity

-

Basicity: Generally, nucleophilicity increases with basicity, as a more available lone pair is more reactive towards both protons and other electrophiles[11].

-

Steric Hindrance: Nucleophilicity is far more sensitive to steric bulk than basicity[2][11]. When an amine acts as a nucleophile, it attacks an electrophilic atom (like carbon) which has other bonded groups, making the reaction sensitive to crowding. The two ethyl groups and the allyl group on this compound create significant steric hindrance, which will reduce its nucleophilic reactivity compared to a less substituted amine like diethylamine[11].

-

Solvent: The solvent can affect nucleophilicity, though this effect is less pronounced for neutral amines compared to anionic nucleophiles.

Due to the significant steric hindrance, this compound is expected to be a weaker nucleophile than a comparable secondary amine (e.g., diethylamine) but a stronger nucleophile than a highly hindered base like diisopropylethylamine.

3.2 Quantitative Nucleophilicity Data

Direct kinetic data for this compound is not widely published. However, its reactivity can be understood by comparing it to amines for which quantitative data, such as Mayr's Nucleophilicity Parameter (N), are available. A higher N value indicates greater nucleophilic strength.

| Compound | Class | Basicity (pKaH) | Nucleophilicity (N, in H₂O) | Reference(s) |

| Ammonia | - | 9.24 | 9.5 | [12] |

| Ethylamine | Primary | 10.63 | 12.9 | [12] |

| Diethylamine | Secondary | 10.93 | 14.7 | [11] |

| This compound | Tertiary | ~10.0 - 10.7 | < 14.7 (Estimated) | - |

Table 2: Comparative basicity and nucleophilicity parameters for selected amines.

The nucleophilicity of this compound is predicted to be lower than that of diethylamine (N=14.7) due to the increased steric hindrance of a tertiary amine.

3.3 Experimental Protocol: Determination of Nucleophilicity via Kinetic Studies

The nucleophilicity of an amine is determined by measuring the second-order rate constants (k₂) for its reaction with a series of standard electrophiles[12][13][14].

Methodology (Mayr Method):

-

Reagent Preparation: Prepare stock solutions of this compound and a set of reference electrophiles (e.g., benzhydrylium ions of known electrophilicity, E) in a suitable solvent (e.g., acetonitrile or water).

-

Kinetic Measurement: The reaction is monitored using a stopped-flow spectrophotometer. The amine solution is held in large excess to ensure pseudo-first-order kinetics. The disappearance of the colored electrophile is monitored by the decay of its absorbance at a specific wavelength.

-

Rate Constant Determination: The observed pseudo-first-order rate constant (k_obs) is determined for several amine concentrations by fitting the absorbance decay to an exponential function.

-

Data Analysis: The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the amine concentration.

-

Parameter Calculation: The nucleophilicity parameters N and s are derived by plotting the measured log(k₂) values for the amine against the known E parameters of the various reference electrophiles, according to the linear free-energy relationship: log k (20 °C) = s(E + N)[12].

Conclusion

This compound is a moderately strong base with an estimated pKa for its conjugate acid in the range of 10.0 to 10.7. Its basicity is primarily driven by the inductive effects of its alkyl substituents, tempered slightly by solvation effects. As a nucleophile, its reactivity is significantly impacted by the steric hindrance imposed by its three substituents. Consequently, it is expected to be a weaker nucleophile than analogous secondary amines. The experimental protocols detailed herein provide a framework for the precise, empirical determination of these critical chemical properties.

References

- 1. Basicity and Nucleophilicity of Amines | Algor Cards [cards.algoreducation.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. How do I measure nucleophilicity? | AAT Bioquest [aatbio.com]

- 14. Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatile Allyl Group: An In-depth Technical Guide to the Applications of N,N-Diethylallylamine in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylallylamine, a tertiary amine featuring a reactive allyl group, presents a versatile platform for a multitude of applications in modern organic synthesis. Its unique structural combination of a nucleophilic and basic nitrogen center with a readily functionalizable carbon-carbon double bond makes it a valuable building block and reagent in the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the current and potential applications of this compound, detailing its role in key organic transformations and providing experimental insights.

Synthesis and as a Building Block

This compound is a key intermediate in the synthesis of more complex molecules, notably in the pharmaceutical industry. The allylamine structural motif is found in a number of antifungal agents. A prominent example is Naftifine, an allylamine antifungal drug. While many synthetic routes to Naftifine exist, a common strategy involves the N-alkylation of a secondary amine with an allyl halide, a reaction analogous to the synthesis of this compound itself.

One of the primary applications of this compound is as a precursor for the synthesis of quaternary ammonium salts. These salts have a wide range of applications, including as phase-transfer catalysts, ionic liquids, and biologically active compounds.

Synthesis of Tertiary Allylamines

A general and efficient method for the synthesis of tertiary allylamines involves the N-alkylation of secondary amines with allyl halides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Experimental Protocol: Synthesis of N,N-Diallylanilines (by analogy)

A highly selective diallylation of anilines with allyl bromide can be achieved in an aqueous alcohol solution using potassium carbonate as the base, without the need for a catalyst. This method demonstrates a green and efficient approach to the synthesis of diallylated anilines, which are structurally related to this compound.

-

Materials: Aniline (0.5 mmol), Allyl bromide (1.5 mmol), Potassium carbonate (2.0 mmol), Ethanol (2 mL), Water (1 mL).

-

Procedure: A mixture of the aniline, allyl bromide, potassium carbonate, ethanol, and water is stirred in a round-bottom flask at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography.

-

Yields: This method has been reported to produce various N,N-diallylanilines in yields of up to 99%.[1]

| Reactant 1 (Aniline) | Reactant 2 (Allyl Bromide) | Base | Solvent | Temperature | Time (h) | Product | Yield (%) | Reference |

| Aniline | Allyl Bromide | K₂CO₃ | Ethanol/Water | Room Temp. | 2 | N,N-Diallylaniline | up to 99 | [1] |

| Substituted Anilines | Allyl Bromide | K₂CO₃ | Ethanol/Water | Room Temp. | 2-4 | Substituted N,N-Diallylanilines | 85-99 | [1] |

Rearrangement Reactions

The allylic functionality in this compound allows it to participate in various pericyclic rearrangement reactions, which are powerful tools for stereoselective synthesis. Key examples include the[2][3]-Sigmatropic rearrangement of the corresponding amine N-oxide (the Meisenheimer rearrangement) and the Cope elimination of the N-oxide.

2.1.[2][3]-Sigmatropic Rearrangement (Meisenheimer Rearrangement)

Tertiary allylamine N-oxides can undergo a concerted, thermal[2][3]-sigmatropic rearrangement to furnish O-allyl-N,N-dialkylhydroxylamines. This reaction proceeds through a five-membered cyclic transition state and is a powerful method for the stereoselective formation of new carbon-oxygen and carbon-nitrogen bonds.[4][5]

Caption: Meisenheimer Rearrangement of this compound N-oxide.

Cope Elimination

When a tertiary amine N-oxide possesses a β-hydrogen, it can undergo a thermal, syn-elimination reaction known as the Cope elimination to yield an alkene and a hydroxylamine.[6][7][8] This reaction also proceeds through a five-membered cyclic transition state and is a valuable method for the synthesis of alkenes under mild, neutral conditions. For this compound N-oxide, elimination can occur to give either propadiene and N,N-diethylhydroxylamine, or ethene and N-allyl-N-ethylhydroxylamine, depending on which β-hydrogen is abstracted.

Caption: Cope Elimination pathway for this compound N-oxide.

Role in Catalysis

Tertiary amines, including this compound, can serve as ligands in transition metal-catalyzed cross-coupling reactions. The nitrogen atom can coordinate to the metal center, influencing its catalytic activity and selectivity. While specific data for this compound is limited, the broader class of tertiary allylamines has been explored in this context.

Palladium-Catalyzed Cross-Coupling Reactions

Tertiary amines can be employed as ligands in palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. The amine can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle. The development of new ligands is crucial for expanding the scope and efficiency of these powerful C-C bond-forming reactions.[9][10]

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling with a tertiary amine ligand.

Cycloaddition Reactions

The allyl group in this compound can participate as a 2π component in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes. While not a highly activated dienophile, its reactivity can be influenced by Lewis acid catalysis or by conversion to a more electron-deficient species. These reactions provide a direct route to cyclic structures containing a diethylaminomethyl substituent.

Conclusion

This compound is a versatile and valuable molecule in organic synthesis. Its potential extends from being a fundamental building block for pharmaceuticals and quaternary ammonium salts to a reactive component in sophisticated rearrangement and cycloaddition reactions. Furthermore, its ability to act as a ligand in transition metal catalysis opens avenues for the development of novel and efficient synthetic methodologies. While specific, detailed applications in the literature are less common than for its dimethyl analog, the principles of reactivity for tertiary allylamines provide a strong foundation for exploring and exploiting the synthetic potential of this compound in academic and industrial research. Further investigation into its catalytic applications and its use in the synthesis of novel bioactive molecules is warranted.

References

- 1. RU2539654C1 - Method of obtaining naftifine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]

- 5. Organocatalytic Sigmatropic Reactions: Development of a [2,3] Wittig Rearrangement through Secondary Amine Catalysis [organic-chemistry.org]

- 6. Cope reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Cope Elimination: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

N,N-Diethylallylamine: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylallylamine, a tertiary amine featuring a reactive allyl group, is a valuable and versatile building block in organic synthesis. Its unique combination of a nucleophilic nitrogen center and a readily functionalizable carbon-carbon double bond makes it an attractive starting material for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for its synthesis and key transformations are provided, alongside quantitative data and graphical representations of important reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.20 g/mol |

| CAS Number | 5666-17-1 |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 110-112 °C |

| Density | 0.765 g/mL at 25 °C |

| Purity (typical) | >98.0% (GC) |

Synthesis of this compound

This compound can be synthesized through several routes. The most common and straightforward method is the direct N-alkylation of diethylamine with an allyl halide. An alternative modern approach involves the hydroamination of allenes.

N-Alkylation of Diethylamine

This classic method involves the reaction of diethylamine with an allyl halide, such as allyl chloride or allyl bromide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and reaction conditions can influence the yield and purity of the product.

Caption: General workflow for the synthesis of this compound via N-alkylation.

Experimental Protocol: Synthesis of this compound from Diethylamine and Allyl Bromide

Materials:

-

Diethylamine

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-